Predicted Partition Coefficient (LogP) of 3,4-Dichloro-2,5,6-trifluoropyridine Versus Pentachloropyridine
The predicted LogP (octanol-water partition coefficient) for 3,4-dichloro-2,5,6-trifluoropyridine is 2.69, based on the KOWWIN v1.67 estimation method . This value is approximately 1.6 log units lower than that of its fully chlorinated analog, pentachloropyridine, which has a predicted LogP of approximately 4.3 . The reduced lipophilicity arises from the presence of three electron-withdrawing fluorine atoms in place of chlorine atoms, altering the molecule's overall polarity and hydrogen-bonding capacity.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.69 (KOWWIN v1.67 estimate) |
| Comparator Or Baseline | Pentachloropyridine: Predicted LogP ≈ 4.3 |
| Quantified Difference | Δ LogP ≈ -1.6 (approximately 40-fold lower partition into octanol) |
| Conditions | Computational prediction using the EPI Suite KOWWIN model, which estimates LogP based on fragment contribution methods . |
Why This Matters
This difference of approximately 1.6 LogP units translates to a roughly 40-fold decrease in the compound's partition into a nonpolar phase, which can significantly impact its pharmacokinetic profile, such as membrane permeability and metabolic stability, making it a preferred starting point for lead optimization programs targeting improved bioavailability.
